Selenophene, 2-(methylthio)-
Description
Historical Context of Selenophene-Based Compound Development
The development of selenophene derivatives has evolved alongside advancements in organoselenium chemistry. Early synthetic efforts focused on simple selenophenes, but recent methodologies have enabled the incorporation of diverse functional groups, such as thioether moieties, to modulate their properties. For example, the synthesis of 2-(methylthio)selenophene emerged from iterative improvements in cyclization and functionalization strategies. A pivotal advancement involved the use of diynols and diselenides to construct selenophene rings, as demonstrated in the iodine- or NBS-mediated cyclization of diynols 5 into 4-iodo- or 4-butylselanyl-selenophenes. These methods highlight the role of halogen sources in directing regioselectivity and stabilizing intermediates through seleniranium ion formation.
The integration of selenium into polycyclic systems, such as heterotriacenes, further expanded the applications of selenophene derivatives. For instance, tricyclic systems like 2–4 were synthesized via copper-catalyzed C–Se coupling reactions, underscoring selenium's ability to enhance π-conjugation and charge transport properties in organic semiconductors. Such innovations laid the groundwork for functionalized derivatives like 2-(methylthio)selenophene, which combine selenium's polarizability with sulfur's electron-donating effects.
Role of Chalcogen Bonding in Selenophene Reactivity
Chalcogen bonding, a noncovalent interaction involving selenium, plays a central role in the reactivity and structural organization of selenophene derivatives. In 2-(methylthio)selenophene, the selenium atom engages in σ-hole interactions with electron-rich species, influencing both intermolecular packing and reaction pathways. This is evident in the solid-state structures of related compounds, where Se···Se and Se···S interactions dictate crystal packing motifs.
The electronic effects of chalcogen bonding are also critical in synthesis. For example, the cyclization of selenoenynes 35 with nucleophiles such as alcohols or amines proceeds via selenium-stabilized intermediates, where the chalcogen atom facilitates electrophilic aromatic substitution. Similarly, the regioselective formation of 3-methylene-3H-1,2-diselenoles from bromobutadiynes relies on selenium's ability to stabilize reactive intermediates through hypervalent bonding. These interactions are less pronounced in tellurium analogs due to the weaker Te–Te bonds, underscoring selenium's unique position in chalcogen chemistry.
In 2-(methylthio)selenophene, the methylthio group introduces steric and electronic effects that modulate selenium's reactivity. The thioether's electron-donating nature enhances the aromatic ring's electron density, potentially altering its participation in cross-coupling reactions or polymerization processes. This interplay between substitution patterns and chalcogen bonding underscores the compound's utility in designing advanced materials with tailored optoelectronic properties.
Table 1: Key Structural and Synthetic Features of 2-(Methylthio)selenophene
Properties
CAS No. |
31053-54-0 |
|---|---|
Molecular Formula |
C5H6SSe |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
2-methylsulfanylselenophene |
InChI |
InChI=1S/C5H6SSe/c1-6-5-3-2-4-7-5/h2-4H,1H3 |
InChI Key |
KDJCFNABGJTVEI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C[Se]1 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Cyclization of Alkynyl Methylselenyl Arenes
One effective strategy for synthesizing selenophene derivatives, including 2-(methylthio) substituted variants, is electrophilic cyclization of alkynyl methylselenyl arenes. This method involves the electrophilic activation of alkynes tethered to methylselenyl groups, leading to intramolecular cyclization and formation of the selenophene ring.
- Key reagents: Halogens such as bromine (Br2), iodine (I2), N-bromosuccinimide (NBS), and electrophilic selenium reagents like phenylselenyl chloride (PhSeCl).
- Conditions: Mild reaction conditions, often at ambient temperature or slightly elevated temperatures.
- Functional group tolerance: Alcohols, esters, nitriles, nitro, and silyl groups are tolerated.
- Yields: High yields are generally reported due to mildness and selectivity of the reaction.
This method was demonstrated in the synthesis of 2,3-disubstituted benzo[b]selenophenes, which can be adapted for 2-(methylthio) substitution by using methylselenyl precursors. The electrophilic cyclization proceeds via activation of the alkyne and intramolecular attack by the selenium nucleophile, forming the selenophene ring.
Copper-Catalyzed Intramolecular Cyclization of 1,3-Dienyl Bromides with Potassium Selenocyanate
Another approach involves the intramolecular cyclization of selenium-functionalized precursors such as 1,3-dienyl bromides with potassium selenocyanate (KSeCN) in the presence of copper oxide nanoparticles as catalysts.
- Reaction medium: Dimethylformamide (DMF).
- Temperature: Approximately 110 °C.
- Time: 8–12 hours.
- Mechanism: Initial formation of a cycloiodonium intermediate followed by nucleophilic addition of selenocyanate anion, elimination, and radical cyclization steps leading to selenophene formation.
- Yields: Good to excellent (74% to 95%) for a variety of substituted aryl and alkyl groups.
This method allows for the synthesis of 2-arylselenophenes and can be modified to introduce methylthio substituents by appropriate choice of selenium nucleophiles or post-synthetic modifications.
SeCl2-Mediated Chalcogenative Cyclization
A novel and efficient method for synthesizing polysubstituted selenophenes, including those with methylthio groups, involves the use of selenium dichloride (SeCl2) generated in situ from elemental selenium and sulfuryl chloride (SO2Cl2).
- Procedure: Propargyl indoles or alkynes react with SeCl2 in solvents such as DMF at room temperature under inert atmosphere.
- Reaction time: Typically 0.5 to 1 hour after SeCl2 generation.
- Yields: High yields (up to 90%) are reported for selenophene derivatives.
- Scope: The reaction tolerates various substituents on the alkyne and aromatic rings, including electron-donating and electron-withdrawing groups.
- Mechanism: Electrophilic addition of SeCl2 to the alkyne followed by intramolecular cyclization to form the selenophene ring.
This method is operationally straightforward, uses inexpensive starting materials, and is applicable to complex polysubstituted selenophenes.
For the specific introduction of the methylthio group at the 2-position of selenophene, electrophilic sulfur-mediated cyclization using stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been developed.
- Starting materials: o-Alkynyl thioanisoles.
- Conditions: Ambient temperature, moderate reaction conditions.
- Outcome: High yields of 2-(methylthio) substituted benzo[b]thiophenes, with potential extension to selenophene analogs by replacing sulfur with selenium.
- Mechanism: Electrophilic addition of the sulfonium salt to the alkyne, followed by intramolecular nucleophilic ring-opening and demethylation steps to install the methylthio group.
This methodology is notable for its use of non-toxic reagents and mild conditions, providing a valuable route to methylthio-substituted heterocycles.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents & Catalysts | Conditions | Yield Range (%) | Functional Group Tolerance | Notes |
|---|---|---|---|---|---|
| Electrophilic Cyclization of Alkynyl Methylselenyl Arenes | Br2, I2, NBS, PhSeCl | Mild, ambient to mild heating | High (not specified) | Alcohol, ester, nitrile, nitro, silyl | Versatile, mild conditions, well-studied |
| CuO Nanoparticles Catalyzed Cyclization | KSeCN, CuO nanoparticles | DMF, 110 °C, 8–12 h | 74–95 | Electron-donating/withdrawing groups | Radical mechanism, good yields, scalable |
| SeCl2-Mediated Cyclization | SeCl2 (in situ from Se + SO2Cl2) | DMF, RT, 0.5–1 h | Up to 90 | Various aromatic and alkyne substituents | Operationally simple, high regioselectivity |
| Electrophilic Sulfur-Mediated Cyclization | Dimethyl(thiodimethyl)sulfonium salt | Ambient temperature | High (not specified) | Alkynyl thioanisoles | Mild, non-toxic reagents, specific methylthio introduction |
Detailed Research Findings and Mechanistic Insights
Electrophilic cyclization proceeds via activation of the alkyne by an electrophilic selenium or halogen species, followed by nucleophilic attack by selenium substituent to form the selenophene ring. The methylthio group can be introduced either as a substituent on the selenium precursor or by subsequent functionalization.
Copper-catalyzed cyclization involves formation of a cycloiodonium intermediate that reacts with selenocyanate anion, generating a selenyl radical species which cyclizes to the selenophene ring. This radical pathway allows tolerance of various substituents and high yields.
SeCl2-mediated cyclization is an electrophilic addition of SeCl2 to alkynes, followed by intramolecular cyclization. The reaction is highly regioselective and efficient for polysubstituted selenophenes. Optimization studies showed DMF as the best solvent and a molar excess of SO2Cl2 improves yields.
Electrophilic sulfur-mediated cyclization uses a stable sulfonium salt to deliver the methylthio group electrophilically to alkynyl thioanisoles. The reaction proceeds through a sulfonium intermediate that undergoes ring-opening and demethylation, resulting in high yields of 2-(methylthio) substituted heterocycles.
Chemical Reactions Analysis
Types of Reactions: Selenophene, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenophenes depending on the electrophile used.
Scientific Research Applications
Biological Activities
Selenophene derivatives, including 2-(methylthio)-, have been extensively studied for their biological properties. Key applications include:
- Antioxidant Activity : Selenophenes exhibit antioxidant properties, which can protect cells from oxidative stress. This has implications for developing supplements and pharmaceuticals aimed at combating oxidative damage .
- Antitumor Properties : Research indicates that selenophene derivatives can act as antitumor agents. They have shown effectiveness against various cancer cell lines, suggesting potential for use in cancer therapies .
- Antibacterial and Antiviral Effects : The compound has demonstrated activity against certain bacterial strains and viruses, making it a candidate for antimicrobial drug development .
- Neurological Applications : Some studies suggest that selenophenes may have antidepressant and anticonvulsant effects, indicating their potential use in treating neurological disorders .
Synthetic Utility
The synthesis of selenophene, 2-(methylthio)- serves as a versatile building block in organic synthesis:
- Building Block for Complex Molecules : This compound is utilized in the synthesis of more complex organoselenium compounds. Its unique structure allows for modifications that can lead to a variety of functionalized selenophenes used in further chemical reactions .
- Functionalization Potential : The presence of the methylthio group enhances the reactivity of selenophene, allowing for selective functionalization at various positions on the ring. This makes it valuable for creating tailored compounds with specific properties .
Materials Science Applications
Selenophene derivatives are increasingly important in materials science due to their electronic properties:
- Organic Electronics : Selenophene compounds are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their ability to conduct electricity while maintaining flexibility makes them suitable for next-generation electronic devices .
- Solar Cells : The incorporation of selenophenes into organic solar cells (OSCs) has been explored due to their favorable charge transport properties. These materials can enhance the efficiency of solar energy conversion .
Case Studies and Research Findings
Several studies highlight the applications and potential of selenophene, 2-(methylthio)-:
Mechanism of Action
The mechanism of action of Selenophene, 2-(methylthio)- involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the selenophene ring can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Methylselenophene (CAS 7559-42-4)
- Molecular Formula : C₅H₆Se (molar mass: 145.06 g/mol) .
- Substitution Pattern: Unlike 2-(methylthio)selenophene, this compound has a methyl (-CH₃) group at the 2-position. The absence of the sulfur atom in the substituent reduces molar mass and alters electronic properties.
- Synthesis: 2-Methylselenophene is synthesized via formylation and reduction reactions with 70% yield, while 2-(methylthio)selenophene likely follows analogous substitution methods .
Thiophene Derivatives
- Thiophene vs. Selenophene: Selenophene’s selenium atom introduces a lower ionization energy (IE) compared to thiophene (sulfur analog), enhancing electron-donating capabilities in polymers . For example, selenophene-thiophene copolymers exhibit red-shifted absorbance and phase separation in block copolymers, unlike statistical copolymers .
- 2-(Methylthio)thiophene : Hypothetically, replacing selenium with sulfur would increase IE and reduce polarizability, impacting optoelectronic applications.
Other Methylthio-Substituted Compounds
- 2-(Methylthio)phenol: A phenolic derivative with a methylthio group. Its hydroxyl group increases polarity (higher water solubility) compared to 2-(methylthio)selenophene .
Physical and Chemical Properties
Key Observations :
- The methylthio group in 2-(methylthio)selenophene increases hydrophobicity (logP 1.466) compared to 2-methylselenophene.
- Selenium’s larger atomic size lowers IE relative to thiophene, enhancing electron delocalization in conjugated systems .
Electronic and Coordination Properties
- Coordination Chemistry: Selenophene’s softer Lewis basicity (vs. thiophene) allows stronger coordination with transition metals. The additional sulfur in 2-(methylthio)selenophene may further stabilize metal complexes, relevant in catalysis .
- Optoelectronic Applications: In selenophene-thiophene block copolymers, phase separation creates domains rich in either heterocycle, enabling tunable optical properties (e.g., broad, red-shifted absorption) for organic photovoltaics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(methylthio)selenophene, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves functionalization of selenophene via nucleophilic substitution or cross-coupling reactions. For example, substituting selenophene at the 2-position with methylthio groups may require metal catalysts (e.g., Pd-based systems) or Lewis acid-mediated conditions. To ensure reproducibility, document reaction parameters (temperature, solvent purity, catalyst loading) and characterize intermediates using -NMR and mass spectrometry. Refer to analogous selenophene derivatization protocols in peer-reviewed syntheses .
Q. How does the electronic structure of 2-(methylthio)selenophene differ from unsubstituted selenophene?
- Methodological Answer : Computational methods (DFT calculations) and spectroscopic techniques (UV-Vis, cyclic voltammetry) are critical. Compare HOMO-LUMO gaps and charge distribution using Gaussian or ORCA software. Experimental validation via UV-Vis spectroscopy in varying solvents can reveal bathochromic shifts due to the electron-donating methylthio group .
Q. What are the key challenges in purifying 2-(methylthio)selenophene, and how can they be addressed?
- Methodological Answer : Selenophene derivatives often exhibit sensitivity to oxidation and light. Use inert atmospheres (N/Ar), low-temperature chromatography, and dark storage. Purity assessment should combine GC-MS, elemental analysis, and -NMR to detect trace impurities .
Advanced Research Questions
Q. How can -NMR spectroscopy resolve ambiguities in the coordination behavior of 2-(methylthio)selenophene in transition metal complexes?
- Methodological Answer : -NMR chemical shifts are highly sensitive to coordination geometry. For example, η- vs. η-binding modes induce distinct shifts (Δδ > 50 ppm). Pair NMR data with X-ray crystallography to correlate spectral signatures with structural motifs. Note that signal broadening in surface-bound complexes may require low-temperature measurements .
Q. What strategies reconcile discrepancies between computational predictions and experimental data for the reactivity of 2-(methylthio)selenophene?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Use implicit/explicit solvent models (e.g., SMD in DFT) and benchmark against kinetic studies (e.g., Arrhenius plots for substitution reactions). Cross-validate with in situ IR spectroscopy to track intermediate formation .
Q. How can the environmental stability of 2-(methylthio)selenophene be systematically evaluated for materials science applications?
- Methodological Answer : Conduct accelerated aging tests under controlled humidity, temperature, and UV exposure. Monitor degradation via HPLC-MS and FTIR. Compare with stability data for thiophene analogs (e.g., 2-methylthiophene) to isolate selenium-specific degradation pathways .
Data Presentation and Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
